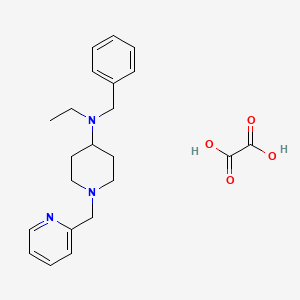![molecular formula C12H22N2O7S B3974244 4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974244.png)
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate
Übersicht
Beschreibung
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate, also known as MS-04, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the μ-opioid receptor, which is known to play a crucial role in pain management, addiction, and mood regulation. In
Wirkmechanismus
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate acts as a selective agonist of the μ-opioid receptor. This receptor is primarily located in the central nervous system and is known to play a crucial role in pain management, addiction, and mood regulation. By activating this receptor, this compound can produce analgesic, anti-addictive, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce dose-dependent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids, making it a potential treatment for opioid addiction. This compound has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate has several advantages for lab experiments. It has a high affinity for the μ-opioid receptor, making it a potent agonist. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioids. However, this compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its synthesis method can be complex and time-consuming, which may limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for research on 4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate. One area of focus is the development of this compound as a potential treatment for chronic pain. Another area of focus is the development of this compound as a potential treatment for opioid addiction. Additionally, research on the long-term effects of this compound is needed to fully understand its safety and efficacy. Finally, there is a need for the development of more efficient synthesis methods for this compound to make it more accessible for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-addictive properties, making it a potential treatment for opioid addiction. This compound has also been studied for its potential antidepressant effects.
Eigenschaften
IUPAC Name |
4-(1-methylsulfonylpiperidin-4-yl)morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S.C2H2O4/c1-16(13,14)12-4-2-10(3-5-12)11-6-8-15-9-7-11;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHWXGEFNQAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



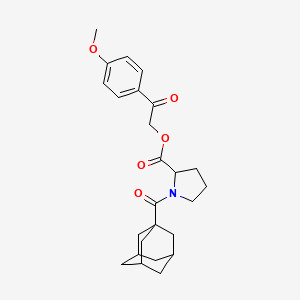
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)
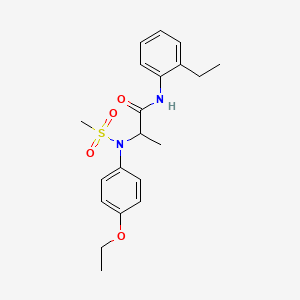
![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)
![N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3974194.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3974199.png)
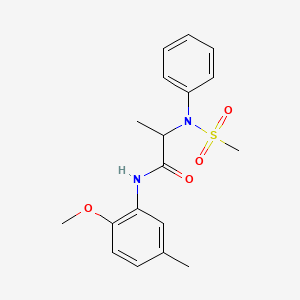
![1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3974210.png)
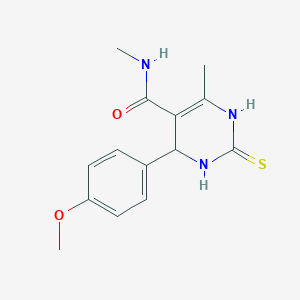
![3-chloro-N-[4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3974224.png)
![2-[(dimethylamino)methyl]-6-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3974238.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3974251.png)
